

Application Notes and Protocols for AZD8055 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

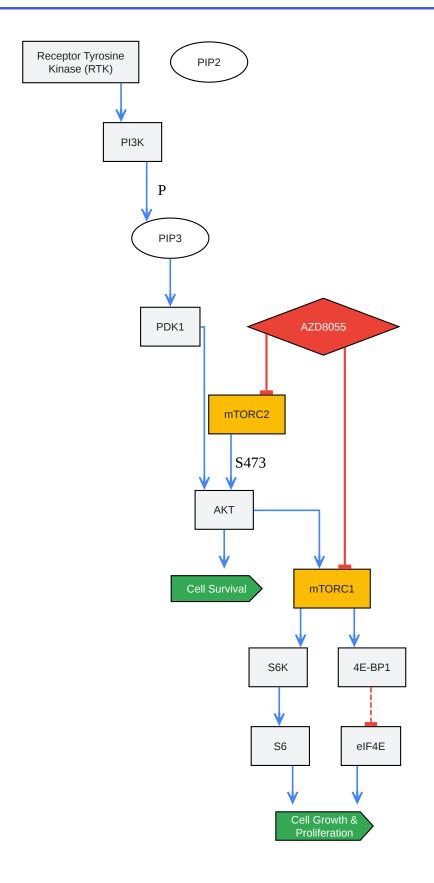
Introduction

AZD8055 is a potent, orally bioavailable, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] Unlike first-generation mTOR inhibitors such as rapamycin, which allosterically inhibit only the mTORC1 complex, AZD8055 targets the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2 complexes.[1][3] This dual inhibition leads to a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases. These application notes provide a summary of dosages and detailed protocols for the use of AZD8055 in preclinical mouse models based on published research.

Mechanism of Action

AZD8055 inhibits the phosphorylation of downstream targets of both mTORC1 and mTORC2. Inhibition of mTORC1 leads to the dephosphorylation of substrates like S6 ribosomal protein (S6) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), resulting in the suppression of protein synthesis and cell growth.[1][2] By inhibiting mTORC2, AZD8055 prevents the phosphorylation and full activation of AKT at serine 473, a key event in cell survival and proliferation signaling.[1][2]





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Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of AZD8055.



Data Presentation: AZD8055 Dosage in Mouse Models

The following table summarizes the dosages of AZD8055 used in various preclinical mouse models. The most common route of administration is oral gavage.



Mouse Model	Tumor Type	Dosage	Administr ation Route	Treatmen t Schedule	Outcome	Referenc e
Nude Mice	U87-MG Human Glioma Xenograft	2.5, 5, 10 mg/kg	Oral Gavage	Twice daily for 10 days	Dose-dependent tumor growth inhibition (33%, 48%, 77%)	[1]
Nude Mice	U87-MG Human Glioma Xenograft	10, 20 mg/kg	Oral Gavage	Once daily for 10 days	Tumor growth inhibition (57%, 85%)	[1]
Nude Mice	A549 Human Lung Carcinoma Xenograft	2.5, 5, 10 mg/kg	Oral Gavage	Twice daily	Dose-dependent tumor growth inhibition (44%, 55%, 93%)	[4]
Pediatric Preclinical Testing Program (PPTP) Xenograft Models	Various solid tumors and ALL	20 mg/kg	Oral Gavage	Daily for 4 weeks	Significant differences in event-free survival distribution in 23 of 36 solid tumor xenografts	[5][6]
BALB/c Mice	Renca (renal cell carcinoma)	20 mg/kg	Oral Gavage	Days as indicated in study	Combinatio n with αCD40 inhibited	[7]



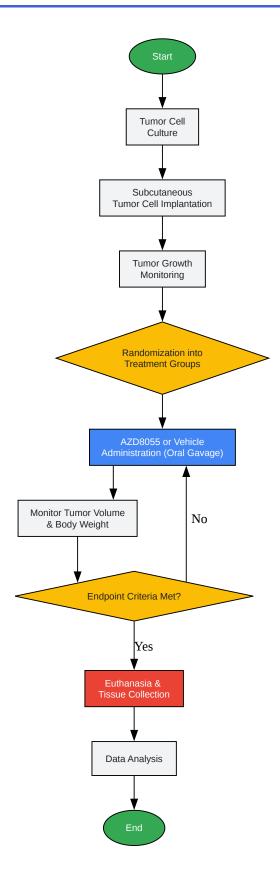
					tumor developme nt	
Nude Mice	U87-MG Human Glioma Xenograft	20 mg/kg	Oral	Single dose or daily for 4 days	Significant reduction in 18F- FDG uptake	[8]
C57BL/6 Mice	Cardiac Allograft	10 mg/kg	Intraperiton eal (i.p.)	Twice daily	Prolonged allograft survival	[9]
C57BL/6 Mice	Metabolic Study	10 mg/kg	Intraperiton eal (i.p.)	Single injection	Induced insulin resistance and altered substrate utilization	[10]

Experimental Protocols

Protocol 1: Evaluation of Antitumor Activity in a Xenograft Mouse Model

This protocol describes a general procedure for assessing the efficacy of AZD8055 in a subcutaneous tumor xenograft model.





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Caption: General experimental workflow for a xenograft mouse study.



- 1. Materials:
- AZD8055
- Vehicle (e.g., 30% w/v sulfobutylether-β-cyclodextrin in water)[3]
- Human tumor cell line (e.g., U87-MG, A549)
- Immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old
- Sterile phosphate-buffered saline (PBS)
- Matrigel (optional)
- · Syringes and gavage needles
- Calipers
- 2. Procedure:
- Cell Preparation: Culture tumor cells under standard conditions. On the day of implantation, harvest cells and resuspend in sterile PBS at the desired concentration (e.g., 5 x 10⁶ cells/100 μL). Matrigel may be mixed with the cell suspension to promote tumor formation.
- Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomly assign mice to treatment and control groups.
- Drug Preparation and Administration: Prepare a stock solution of AZD8055 in an appropriate vehicle. On each treatment day, administer the specified dose of AZD8055 or vehicle to the respective groups via oral gavage.



- Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of toxicity.
- Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point.
- Tissue Collection: At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., Western blot, immunohistochemistry).

Protocol 2: Pharmacodynamic Analysis of mTOR Pathway Inhibition

This protocol outlines the steps to assess the in vivo inhibition of mTOR signaling by AZD8055.

- 1. Materials:
- AZD8055 and vehicle
- Tumor-bearing mice
- Anesthesia
- Tools for tissue dissection
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Equipment for protein quantification (e.g., BCA assay)
- Reagents and equipment for Western blotting
- Primary antibodies against p-S6 (Ser235/236), total S6, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin)
- · Secondary antibodies
- 2. Procedure:
- Treatment: Administer a single dose of AZD8055 or vehicle to tumor-bearing mice.



- Tissue Collection: At various time points after administration (e.g., 2, 4, 8, 24 hours), euthanize mice and excise the tumors.
- Protein Extraction: Immediately homogenize the tumor tissue in lysis buffer on ice.
 Centrifuge the lysate to pellet cellular debris and collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate.
- Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
 - Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins. A decrease in the ratio of phosphorylated to total S6 and AKT in the AZD8055treated groups compared to the vehicle control indicates target engagement and inhibition of the mTOR pathway.[4]

Conclusion

AZD8055 is a valuable tool for investigating the role of the mTOR pathway in various biological processes and for preclinical evaluation of mTOR-targeted therapies. The provided dosage information and protocols offer a starting point for designing in vivo studies in mouse models. It is crucial to optimize the dose and treatment schedule for each specific mouse model and experimental objective, while closely monitoring for any signs of toxicity.



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- To cite this document: BenchChem. [Application Notes and Protocols for AZD8055 in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581992#az8010-dosage-for-mouse-models]

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